![molecular formula C13H16N6O B7431771 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine, also known as PTO, is a triazine compound that has been studied for its potential applications in scientific research. PTO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further exploration.
Mechanism of Action
The mechanism of action of 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has been found to bind to the active site of certain enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has also been found to disrupt protein-protein interactions, which can have downstream effects on various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine in lab experiments is its ability to selectively inhibit certain enzymes and disrupt protein-protein interactions. This can be useful in studying the role of these enzymes and interactions in various cellular processes. However, one limitation of using 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine. One area of interest is in the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Another area of interest is in the development of 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine-based molecular probes for use in imaging and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine and its potential applications in various areas of scientific research.
Synthesis Methods
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine can be synthesized through a multi-step process involving the reaction of various starting materials. One such method involves the reaction of 2-hydroxyethylamine with 2-chloro-4,6-diamino-1,3,5-triazine in the presence of a base, followed by the addition of (S)-phenylglycinol to form 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine.
Scientific Research Applications
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has been studied for its potential applications in various areas of scientific research. One such application is in the field of cancer research, where 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has been found to inhibit the growth of cancer cells. 2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine has also been studied for its potential use as a molecular probe in the study of protein-protein interactions.
properties
IUPAC Name |
2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c14-11-17-12(15)19-13(18-11)16-9-6-7-20-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H5,14,15,16,17,18,19)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPIMSGPRRAMH-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC2=NC(=NC(=N2)N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC2=NC(=NC(=N2)N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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